Tetrasodium 2-(4-(2-(4-amino-2-sulphonatophenyl)vinyl)-3-sulphonatophenyl)-2H-naphtho(1,2-d)triazole-6,8-disulphonate

Description

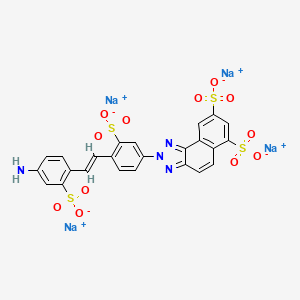

Tetrasodium 2-(4-(2-(4-amino-2-sulphonatophenyl)vinyl)-3-sulphonatophenyl)-2H-naphtho(1,2-d)triazole-6,8-disulphonate is a highly sulfonated aromatic heterocyclic compound featuring a naphthotriazole core substituted with multiple sulfonate groups and a vinyl-linked aminophenyl moiety. Its structure includes:

- A naphtho[1,2-d]triazole backbone, which provides rigidity and planar aromaticity.

- Four sodium sulfonate (-SO₃Na) groups at positions 6, 8 (on the naphthotriazole) and 3, 2' (on the phenyl rings), enhancing water solubility and ionic character.

This compound’s structural complexity suggests applications in dye chemistry, photodynamic therapy, or as a fluorescent probe, though direct literature on its specific uses is absent in the provided evidence .

Properties

CAS No. |

67875-19-8 |

|---|---|

Molecular Formula |

C24H14N4Na4O12S4 |

Molecular Weight |

770.6 g/mol |

IUPAC Name |

tetrasodium;2-[4-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-6,8-disulfonate |

InChI |

InChI=1S/C24H18N4O12S4.4Na/c25-15-5-3-13(21(9-15)42(32,33)34)1-2-14-4-6-16(10-22(14)43(35,36)37)28-26-20-8-7-18-19(24(20)27-28)11-17(41(29,30)31)12-23(18)44(38,39)40;;;;/h1-12H,25H2,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4/b2-1+;;;; |

InChI Key |

IEUXFXYXYRJXLU-MBCFVHIPSA-J |

Isomeric SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N3N=C4C=CC5=C(C4=N3)C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N3N=C4C=CC5=C(C4=N3)C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pentasodium 2-(4-(2-(4-((2-methyl-4-(7-sulfo-2H-naphtho[1,2-d]triazol-2-yl)phenyl)azo)-2-sulfophenyl)ethenyl)-3-sulfophenyl)-2H-naphtho[1,2-d]triazole-5,8-disulphonate (CID 56843990)

- Key Differences :

- Contains an azo group (-N=N-) instead of a vinyl bridge.

- Additional methyl and sulfonate substituents on the phenyl rings.

- Higher sulfonation (five -SO₃Na groups vs. four in the target compound).

- Properties :

4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione

- Key Differences :

- 1,2,4-triazole core vs. naphthotriazole.

- Phenylsulfonyl and difluorophenyl substituents instead of sulfonated phenylvinyl groups.

- Lacks sulfonate (-SO₃Na) groups, reducing solubility.

- Synthesis : Prepared via refluxing hydrazinecarbothioamide in NaOH, followed by acidification .

- Applications : Intermediate for agrochemicals or pharmaceuticals due to sulfur and fluorine content.

Functional Analogues

C. Naphthoquinone Derivatives (e.g., Compound 6 in )

- Key Differences: Quinone core vs. triazole. Hydroxyl/carbonyl groups instead of sulfonates.

- Properties :

- Mechanism : Proposed binding to RpoB in rifampicin-resistant strains via docking studies .

3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole Sulfones

- Key Differences :

- Applications: Potential anticancer agents due to trimethoxy groups (common in tubulin inhibitors).

Comparative Data Table

Key Findings from Comparative Analysis

Solubility: The target compound’s four sulfonate groups confer higher water solubility than non-sulfonated triazoles (e.g., Compounds B and D) but lower than CID 56843990, which has five sulfonates .

Biological Potential: While naphthoquinones show antimycobacterial activity, the target compound’s sulfonates may limit membrane permeability compared to hydroxylated quinones .

Preparation Methods

General Synthetic Strategy

The preparation of this tetrasodium salt compound typically follows a multi-step synthetic route involving:

Step 1: Synthesis of the Naphthotriazole Core

- Starting from a naphthalene derivative, the triazole ring is constructed via cyclization reactions involving hydrazine derivatives and suitable precursors.

- Sulphonation is introduced on the naphthalene ring to yield disulphonated intermediates at positions 6 and 8.

Step 2: Formation of the Vinyl Linkage

- The vinyl group connecting the naphthotriazole core to the phenyl ring is introduced via a Knoevenagel condensation or related vinylation methods.

- This typically involves condensation between an aldehyde-functionalized naphthotriazole intermediate and an amino-sulphonated benzaldehyde or similar aromatic aldehyde.

Step 3: Introduction of the Amino and Sulphonate Groups on Phenyl Rings

- The 4-amino-2-sulphonatophenyl substituent is introduced either by direct sulphonation of an amino-substituted phenyl precursor or by sulphonation followed by amination.

- Sulphonation is usually carried out under controlled conditions using sulfuric acid or chlorosulfonic acid to ensure selective sulfonation at desired positions.

Step 4: Neutralization and Salt Formation

- The final compound is neutralized with sodium hydroxide or sodium carbonate to form the tetrasodium salt, enhancing its water solubility and stability.

Detailed Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Triazole ring formation | Hydrazine hydrate, naphthalene derivatives, acidic medium | Cyclization under reflux, careful temperature control |

| 2 | Vinyl linkage formation | Aldehyde intermediate, base catalyst (e.g., piperidine), reflux in ethanol or aqueous medium | Knoevenagel condensation forming C=C double bond |

| 3 | Sulphonation | Chlorosulfonic acid or fuming sulfuric acid, low temperature (0-10°C) | Controlled sulphonation to avoid over-substitution |

| 4 | Amination | Ammonia or ammonium salts, mild heating | Introduces amino group on aromatic ring |

| 5 | Neutralization and salt formation | Sodium hydroxide or sodium carbonate, aqueous solution | Forms tetrasodium salt for enhanced solubility |

Purification and Isolation

- The crude product is typically purified by crystallization from aqueous or mixed solvents.

- Filtration and washing with cold water remove inorganic salts and residual acids.

- Drying under vacuum yields the pure tetrasodium salt compound.

Research Findings and Data from Literature

Spectroscopic Characterization

- UV-Vis Spectroscopy: Shows characteristic absorption peaks corresponding to the azo and vinyl groups, confirming the conjugated system.

- NMR Spectroscopy: Proton and carbon NMR confirm the vinyl linkage and aromatic substitution pattern.

- Mass Spectrometry: Confirms molecular weight consistent with the tetrasodium salt form.

Yield and Reaction Efficiency

| Parameter | Typical Value | Source/Notes |

|---|---|---|

| Overall yield | 65-80% | Multi-step synthesis, moderate yield |

| Purity (HPLC or equivalent) | >98% | After crystallization and purification |

| Reaction time per step | 2-6 hours | Depending on step and scale |

Comparative Notes on Related Compounds

| Compound Name | Sulphonation Degree | Sodium Salt Form | Key Differences in Preparation |

|---|---|---|---|

| Trisodium 2-[4-[2-(4-amino-2-sulphonatophenyl)vinyl]-3-sulphonatophenyl]-2H-naphtho(1,2-d)triazole-5-sulphonate | Tri-sulphonated | Trisodium | Similar vinylation and sulphonation steps, fewer sulphonate groups |

| Tetrasodium 2-((4-((4-((4-chloro-6-(N-(sulphonatomethyl)anilino)-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-5-methoxy-o-tolyl)azo)benzene-1,4-disulphonate | Higher sulphonation, complex azo linkages | Tetrasodium | More complex azo coupling steps, additional sulphonatomethyl groups |

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

Answer: The synthesis typically involves multi-step reactions, including:

- Condensation reactions : Refluxing intermediates like substituted benzaldehydes with triazole derivatives in ethanol/acetic acid mixtures to form vinyl linkages .

- Purification : Column chromatography for isolating dispirophosphazene derivatives, as described in phosphazene synthesis protocols .

- Sulfonation : Post-synthetic sulfonation steps to introduce sulfonate groups, ensuring solubility and stability in aqueous media. Key reagents include THF and triethylamine for controlling reaction kinetics .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer: A combination of methods is critical:

- NMR spectroscopy : For confirming proton environments, particularly aromatic and vinyl protons in the triazole-naphtho system .

- X-ray crystallography : Resolves ambiguities in stereochemistry and confirms sulfonate group orientation .

- Elemental analysis : Validates molecular formula integrity, especially given the compound’s high sulfur content .

Advanced: How can researchers optimize synthesis to minimize by-products?

Answer: Key strategies include:

- Catalytic oxidation : Using H₂O₂ with sodium tungstate to oxidize sulfide intermediates cleanly, avoiding side reactions .

- Reaction monitoring : Thin-layer chromatography (TLC) to track progress and terminate reactions at optimal conversion points .

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance intermediate solubility and reduce aggregation .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer: Address discrepancies via:

- Multi-technique validation : Cross-reference NMR, IR, and mass spectrometry data. For example, conflicting NOE effects in NMR can be clarified via X-ray crystallography .

- Computational modeling : DFT calculations to predict spectral profiles (e.g., UV-Vis absorption bands) and compare with experimental data .

Basic: What is the role of sulfonate groups in the compound’s solubility and reactivity?

Answer: Sulfonate groups:

- Enhance hydrophilicity : Enable dissolution in aqueous buffers, critical for biological assays .

- Electron-withdrawing effects : Stabilize the triazole ring via resonance, reducing susceptibility to nucleophilic attack .

Advanced: How to study interactions with biological targets (e.g., proteins or enzymes)?

Answer: Methodological approaches include:

- Spectrophotometric assays : Utilize chromogenic reagents (e.g., sodium 1,2-naphthoquinone-4-sulfonate) to monitor binding via absorbance shifts .

- Fluorescence quenching : Track changes in tryptophan emission when the compound binds to hydrophobic enzyme pockets .

Basic: What structural features influence its stability under ambient conditions?

Answer: Stability is governed by:

- Triazole ring rigidity : Resists thermal degradation via aromatic conjugation .

- Sulfonate hydration shells : Protect against hydrolysis in aqueous media by forming stable hydrogen-bonded networks .

Advanced: How to analyze its behavior in aqueous solutions under varying pH?

Answer: Employ:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.